![molecular formula C18H14ClN3O3S B3573036 2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3573036.png)
2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Overview
Description
2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a pyridin-2-ylsulfamoyl group, and a phenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 4-aminobenzenesulfonamide, and 2-pyridineamine.
Formation of Intermediate: The first step involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzenesulfonamide in the presence of a base, such as triethylamine, to form an intermediate compound.
Coupling Reaction: The intermediate compound is then reacted with 2-pyridineamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions may involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Various oxidation states and reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acid and amine products.
Scientific Research Applications
2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit antibacterial, antifungal, or anticancer properties.
Biological Research: It is used as a tool compound to study the mechanisms of action of various biological pathways and to identify potential drug targets.
Chemical Biology: The compound can be used in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications: It may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylsulfamoyl group may play a crucial role in binding to the active site of the target protein, leading to inhibition or modulation of its activity. The chloro group and benzamide core contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-(pyrimidin-2-ylsulfamoyl)phenyl)acetamide
- 2-chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide
- 2-chloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
Uniqueness
2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide is unique due to the presence of the pyridin-2-ylsulfamoyl group, which imparts specific binding properties and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-16-6-2-1-5-15(16)18(23)21-13-8-10-14(11-9-13)26(24,25)22-17-7-3-4-12-20-17/h1-12H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDBBJNCXBWYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


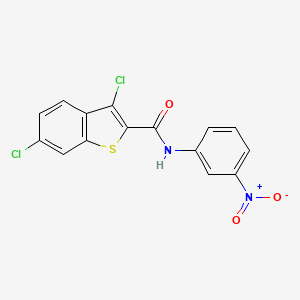
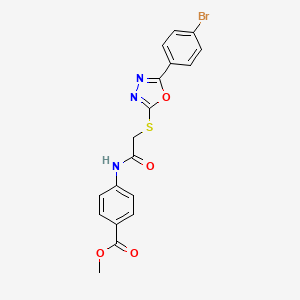
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B3572974.png)
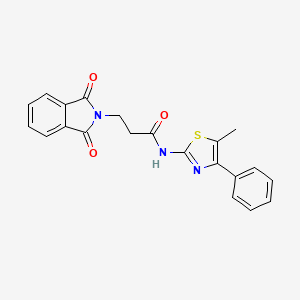
![6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B3572990.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3572991.png)
![1-Benzyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]benzimidazole](/img/structure/B3572994.png)
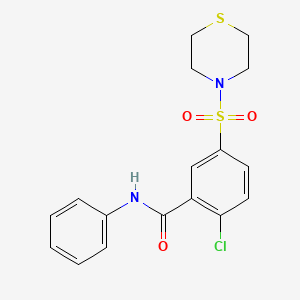
![4-[3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine](/img/structure/B3573010.png)
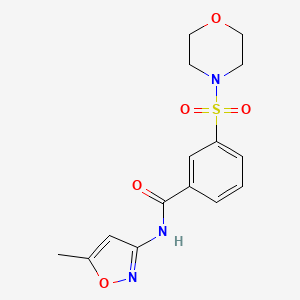
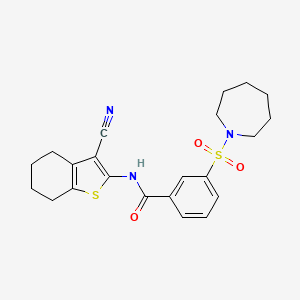
![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3573043.png)
![1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3573054.png)
![2-[((5-[(E)-2-Carboxyvinyl]-2-methoxyphenyl)sulfonyl)amino]benzoic acid](/img/structure/B3573055.png)
